Product packaging for 4-Ethynyl-3,5-dimethyl-1,2-thiazole(Cat. No.:)

4-Ethynyl-3,5-dimethyl-1,2-thiazole

Cat. No.: B15307771
M. Wt: 137.20 g/mol
InChI Key: MFHJQXKQSKZEJC-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of organic and medicinal chemistry. fabad.org.trjetir.orgsysrevpharm.org Its prevalence in a vast array of biologically active compounds underscores its importance. The thiazole nucleus is a key structural motif in numerous pharmaceuticals, exhibiting a broad spectrum of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. medwinpublishers.comresearchgate.netnih.gov

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a variety of chemical interactions, making it a versatile scaffold for drug design. pharmaguideline.comwikipedia.org The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various non-covalent interactions, both of which are crucial for binding to biological targets.

Unique Contributions of Ethynyl (B1212043) and Alkyl Substituents to Thiazole Scaffolds

The presence of ethynyl (a carbon-carbon triple bond) and dimethyl groups on the thiazole ring of 4-Ethynyl-3,5-dimethyl-1,2-thiazole (B6232613) imparts distinct chemical characteristics.

The ethynyl group is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a reactive handle for a multitude of chemical transformations. These include cycloaddition reactions, cross-coupling reactions (such as Sonogashira coupling), and nucleophilic additions. In the context of medicinal chemistry, the introduction of an ethynyl group can lead to enhanced binding affinity with biological targets and can also serve as a reactive center for covalent inhibitors.

Historical Context and Evolution of this compound Research and its Derivatives

The synthesis of the isothiazole (B42339) ring system, the core of This compound , has historical roots in the development of heterocyclic chemistry. The first synthesis of isothiazole was reported in 1956. researchgate.net Early methods often involved multi-step procedures with harsh reaction conditions. medwinpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS B15307771 4-Ethynyl-3,5-dimethyl-1,2-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

4-ethynyl-3,5-dimethyl-1,2-thiazole

InChI

InChI=1S/C7H7NS/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3

InChI Key

MFHJQXKQSKZEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C#C

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole and Its Analogs

De Novo Synthesis Approaches to the 1,2-Thiazole Ring System

The construction of the 1,2-thiazole (isothiazole) ring is a fundamental step in the synthesis of the target compound. Various methods have been developed for this purpose, primarily involving cyclization reactions that bring together the necessary nitrogen, sulfur, and carbon atoms.

Hantzsch-Type Condensation Variants

The Hantzsch thiazole (B1198619) synthesis, a well-established method for forming 1,3-thiazoles, involves the reaction of an α-haloketone with a thioamide. youtube.comsynarchive.com While the classical Hantzsch synthesis produces 1,3-thiazoles, modifications and variations of this condensation reaction can be adapted for the synthesis of the 1,2-thiazole isomer. mdpi.com This typically involves the careful selection of precursors that favor the 1,2-annulation. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The conditions for these reactions can be varied, including the use of acidic conditions which can influence the regioselectivity of the cyclization. rsc.org

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
α-haloketoneThioamideAcid or Base1,3-Thiazole youtube.comsynarchive.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW/SiO2, ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com
α-halogeno ketonesN-monosubstituted thioureas10M-HCl-EtOH2-imino-2,3-dihydrothiazoles and 2-(N-substituted amino)thiazoles rsc.org

This table is for illustrative purposes and may not directly correspond to the synthesis of 4-ethynyl-3,5-dimethyl-1,2-thiazole (B6232613).

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

A more direct approach to the 1,2-thiazole ring involves the cyclization of precursors that already contain the requisite sulfur-nitrogen bond or can form it readily. These methods offer an alternative to condensation reactions and can provide access to a diverse range of substituted 1,2-thiazoles.

One common strategy involves the reaction of compounds containing a β-enaminone or related functionality with a source of sulfur. For instance, the reaction of enaminones with elemental sulfur can lead to the formation of the thiazole ring through a series of C-S and C-N bond formations. organic-chemistry.org Another approach utilizes the Hurd-Mori reaction, where the thermal decomposition of 1,2,3-thiadiazoles generates a thioketene (B13734457) intermediate that can then react with various partners to form heterocyclic systems. While primarily known for other heterocycles, this reactive intermediate chemistry can be adapted for thiazole synthesis. researchgate.net

Furthermore, multicomponent reactions offer an efficient pathway to construct the 1,2-thiazole core. For example, a three-component reaction between chalcones, isothiocyanates, and elemental sulfur, catalyzed by a base, can yield thiazole-2-thiones. organic-chemistry.org These thiones can then be further functionalized.

Introduction of the Ethynyl (B1212043) Moiety onto the Thiazole Core

Once the 3,5-dimethyl-1,2-thiazole core is synthesized, the next critical step is the introduction of the ethynyl group at the C4 position. This is typically achieved through modern cross-coupling reactions or other alkynylation strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly effective for the ethynylation of heterocyclic systems. nih.govacs.orgorganic-chemistry.org To prepare this compound, a 4-halo-3,5-dimethyl-1,2-thiazole (e.g., 4-iodo- or 4-bromo-3,5-dimethyl-1,2-thiazole) would be reacted with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt (e.g., CuI) in a suitable solvent and base. nih.govacs.org The protecting group (e.g., trimethylsilyl) can then be removed under mild conditions to yield the terminal alkyne.

Table 2: Key Components of a Typical Sonogashira Coupling Reaction

ComponentFunctionExample
Aryl/Vinyl HalideElectrophilic partner4-Iodo-3,5-dimethyl-1,2-thiazole
Terminal AlkyneNucleophilic partnerTrimethylsilylacetylene
Palladium CatalystFacilitates oxidative addition and reductive eliminationPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalystActivates the alkyneCopper(I) iodide (CuI)
BaseNeutralizes the hydrogen halide byproduct and facilitates catalyst regenerationTriethylamine (B128534), Diisopropylamine

Other Alkynylation Strategies

Beyond palladium-catalyzed reactions, other methods for introducing an ethynyl group onto a heterocyclic core exist. One such approach involves the use of hypervalent iodine reagents. nih.govrsc.org These reagents can act as electrophilic sources of the ethynyl group, reacting with nucleophilic positions on the thiazole ring. This method can sometimes offer advantages in terms of milder reaction conditions and avoiding the use of metal catalysts. rsc.org

Direct C-H alkynylation is another emerging strategy. tandfonline.com This approach aims to directly couple a C-H bond on the thiazole ring with an alkyne, avoiding the need for pre-functionalization with a halogen. These reactions are often catalyzed by transition metals like rhodium or iridium. tandfonline.com

Regioselective Functionalization and Derivatization

The ability to selectively functionalize different positions of the this compound molecule is crucial for creating a library of analogs for various applications. The reactivity of the thiazole ring and the ethynyl group dictates the possible transformations.

The C-H bonds on the thiazole ring can be targeted for functionalization. For instance, palladium-catalyzed direct arylation can be controlled to occur selectively at either the C2 or C5 position by choosing the appropriate ligand and base. nih.gov This allows for the introduction of various aryl groups.

The ethynyl group itself is a versatile handle for further derivatization. For example, it can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. It can also participate in various addition reactions and further cross-coupling reactions to build more complex molecular architectures.

The use of strong bases like TMPMgCl·LiCl can facilitate regioselective metalation of the thiazole ring, allowing for the introduction of a wide range of electrophiles at specific positions. nih.gov This provides a powerful tool for synthesizing a diverse array of substituted this compound analogs. The choice of the metalating agent can influence the site of deprotonation and subsequent functionalization. nih.gov

Strategies for 3,5-Dimethyl Substitution

The foundational step in the synthesis of the target compound is the construction of the 3,5-dimethyl-1,2-thiazole core. Several methods have been developed for the synthesis of 3,5-disubstituted isothiazoles, which can be adapted for this purpose.

One prominent strategy involves the cyclization of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source. For instance, a metal-free and catalyst-free [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc) provides a carbon-economic route to 3,5-disubstituted isothiazoles. This reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org By selecting a starting material such as pentane-2,4-dione and converting it to the corresponding β-ketothioamide, a subsequent reaction with an appropriate sulfur and nitrogen source could yield 3,5-dimethylisothiazole (B12978422).

Another approach involves the lithiation of 3,5-dimethylisothiazole itself for further functionalization, indicating that the base 3,5-dimethylisothiazole is an accessible starting material. nih.gov The synthesis of this core can be achieved through various classical methods, often involving the reaction of a compound containing a pre-formed C-C-C backbone with a source of nitrogen and sulfur.

A review of isothiazole (B42339) synthesis highlights several rational approaches for the formation of the isothiazole ring, which can be categorized based on the bond-forming strategy. These methods often involve the reaction of precursors containing diatomic (N-S) and triatomic (C-C-C) fragments. nih.gov For the synthesis of 3,5-dimethylisothiazole, this would entail a triatomic fragment derived from pentane-2,4-dione.

Modifications at the 4-Ethynyl Position

With the 3,5-dimethyl-1,2-thiazole core in hand, the next critical step is the introduction of the ethynyl group at the 4-position. The most viable and widely used method for this transformation is the Sonogashira cross-coupling reaction. researchgate.net This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate), making it ideal for forming C(sp²)-C(sp) bonds. organic-chemistry.org

To apply this to the synthesis of this compound, a two-step process is envisaged:

Halogenation at the 4-position: The 3,5-dimethylisothiazole ring must first be functionalized at the 4-position with a suitable leaving group for the Sonogashira coupling. This is typically a halide, such as bromide or iodide. The direct bromination or iodination of the 3,5-dimethylisothiazole ring would be the most direct approach. While specific conditions for the 4-halogenation of 3,5-dimethylisothiazole are not readily available, methods for the halogenation of similar heterocyclic systems are well-established and could be adapted.

Sonogashira Coupling: The resulting 4-halo-3,5-dimethyl-1,2-thiazole would then be subjected to a Sonogashira coupling with a protected or terminal acetylene, such as trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). researchgate.net A subsequent deprotection step, if necessary, would yield the desired this compound.

A notable precedent for this reaction is the successful Sonogashira coupling of 4-bromo-3,5-dimethylisoxazole, a close structural analog of the required thiazole precursor. nih.gov This reaction was achieved under copper-free conditions, highlighting the feasibility of this approach. Furthermore, Sonogashira couplings have been successfully performed on 4-trifloylthiazoles, indicating that a triflate group could also serve as a suitable leaving group. nih.gov

Table 1: Key Reactions for the Synthesis of this compound
StepReactionKey Reagents and ConditionsProduct
1Formation of 3,5-dimethyl-1,2-thiazole coreβ-ketothioamide from pentane-2,4-dione, NH₄OAc, aerial oxidation3,5-dimethyl-1,2-thiazole
2Halogenation at C43,5-dimethyl-1,2-thiazole, Halogenating agent (e.g., NBS, I₂)4-Halo-3,5-dimethyl-1,2-thiazole
3Sonogashira Coupling4-Halo-3,5-dimethyl-1,2-thiazole, Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseThis compound

Synthesis of Poly-Thiazole and Fused Thiazole Systems

The this compound moiety is a versatile building block for the synthesis of more complex molecular architectures, such as poly-thiazoles and fused thiazole systems. The terminal alkyne functionality is particularly amenable to a variety of polymerization and cycloaddition reactions.

Polymerization:

Metal-catalyzed polymerization of ethynyl-substituted monomers is a powerful tool for creating conjugated polymers with interesting electronic and optical properties. mdpi.com The ethynyl group on the this compound can act as a polymerizable unit. Transition metal catalysts, particularly those based on palladium and other late transition metals, are often employed for such polymerizations. mdpi.com The resulting poly(this compound) would feature a polymer backbone with pendant dimethylthiazole units, potentially leading to materials with unique properties.

Fused Systems via Cycloaddition Reactions:

The ethynyl group is a potent dienophile and can participate in various cycloaddition reactions to form fused ring systems. youtube.comyoutube.com For instance, a Diels-Alder reaction between this compound and a suitable diene could lead to the formation of a fused six-membered ring. The specifics of the cycloaddition would be governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved and the reaction conditions (thermal or photochemical). youtube.com

Furthermore, the terminal alkyne can undergo [2+2+2] cycloadditions with other alkynes, catalyzed by transition metals, to form substituted benzene (B151609) rings fused to the thiazole core. Another important reaction is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," where the ethynyl group reacts with an azide (B81097) to form a triazole ring. This highly efficient and regioselective reaction can be used to link the thiazole unit to other molecules or to create fused triazolo-thiazole systems. youtube.com

Table 2: Potential Applications of this compound in Synthesis
Reaction TypeReactant with this compoundResulting Structure
PolymerizationItself (as monomer) with metal catalystPoly(this compound)
Diels-Alder CycloadditionDieneFused six-membered ring system
[2+2+2] CycloadditionOther alkynes with metal catalystFused benzene ring system
Huisgen 1,3-Dipolar CycloadditionAzideFused or linked triazole system

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. researchgate.net Several green approaches are relevant to the synthesis of this compound and its precursors.

For the synthesis of the thiazole core, solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) are highly desirable. researchgate.net The use of microwave irradiation or ultrasonic-mediated synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net Catalyst-free methods, such as the previously mentioned annulation using ammonium acetate, are also advantageous as they eliminate the need for potentially toxic and expensive metal catalysts. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.netresearchgate.netyoutube.combohrium.comresearchgate.netresearchgate.netnih.govipb.pt For derivatives of 4-Ethynyl-3,5-dimethyl-1,2-thiazole (B6232613), both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

1D NMR (¹H, ¹³C) Spectral Analysis and Assignment

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring, the protons of the two methyl groups, and the acetylenic proton. The chemical shifts of the methyl groups attached to the thiazole ring typically appear in the upfield region of the spectrum. The ethynyl (B1212043) proton, due to the anisotropic effect of the triple bond, will have a characteristic chemical shift.

In the ¹³C NMR spectrum, separate resonances are anticipated for the two methyl carbons, the quaternary carbons of the thiazole ring, the ethynyl carbons, and the aromatic methine carbon. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the neighboring atoms. For instance, the sp-hybridized carbons of the ethynyl group will have distinct chemical shifts compared to the sp²-hybridized carbons of the thiazole ring and the sp³-hybridized methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-CH₃~2.3 - 2.5~15 - 20
5-CH₃~2.5 - 2.7~18 - 23
Ethynyl-H~3.0 - 3.5-
Thiazole C4-~115 - 120
Thiazole C5-~150 - 155
Thiazole C3-~160 - 165
Ethynyl C≡CH-~70 - 75
Ethynyl C≡CH-~80 - 85

Note: These are predicted values based on known chemical shifts for similar thiazole and ethynyl-containing compounds and may vary depending on the solvent and specific derivative. ipb.ptorganicchemistrydata.orgsigmaaldrich.comchemicalbook.com

2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the absence of coupling between the methyl protons and the ethynyl proton, as they are separated by more than three bonds. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. youtube.comsdsu.edu For the target molecule, HMQC/HSQC would show correlations between the methyl protons and their corresponding methyl carbons, and between the ethynyl proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is instrumental in piecing together the molecular structure. For instance, correlations would be expected between the protons of the 3-methyl group and the C3 and C4 carbons of the thiazole ring. Similarly, the ethynyl proton would show a correlation to the C4 carbon of the thiazole ring, confirming the position of the ethynyl substituent.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govipb.pt

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring and the loss of small molecules. researchgate.netresearchgate.net For the title compound, one might expect the loss of the ethynyl group, a methyl group, or fragmentation of the thiazole ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. researchgate.netbohrium.comresearchgate.net This technique is crucial for confirming the molecular formula of newly synthesized compounds like this compound, distinguishing it from other isomers with the same nominal mass.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.govresearchgate.net The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Alkyne C-H Stretch≡C-H~3300
Alkyne C≡C StretchC≡C~2100 - 2260
Aromatic C-H StretchC-H~3000 - 3100
Alkyl C-H StretchC-H~2850 - 3000
Thiazole Ring VibrationsC=N, C=C~1500 - 1600
Thiazole Ring VibrationsC-S~600 - 800

The presence of a sharp band around 3300 cm⁻¹ would be indicative of the ethynyl C-H stretch, while a weaker band in the region of 2100-2260 cm⁻¹ would confirm the presence of the carbon-carbon triple bond. The various vibrations of the thiazole ring would appear in the fingerprint region of the spectrum. researchgate.netscielo.org.zaresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules. researchgate.netresearchgate.netnih.govorganicchemistrydata.orgsigmaaldrich.comresearchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system of the thiazole ring and the ethynyl group. The position and intensity of these absorption maxima are influenced by the specific substitution pattern on the thiazole ring and the solvent used. mdpi.comnih.gov

Some thiazole derivatives are known to be fluorescent, meaning they emit light after being electronically excited. researchgate.netnih.govchim.itresearchgate.net The fluorescence spectrum would reveal the emission wavelength and quantum yield of the compound. The photophysical properties of these derivatives can be tuned by altering the substituents on the thiazole core, which can have implications for their potential use in materials science and as fluorescent probes. bohrium.commdpi.comnih.gov

Table 3: Predicted Photophysical Properties for this compound Derivatives

PropertyPredicted Range
UV-Vis Absorption Maximum (λ_abs)250 - 350 nm
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Emission Maximum (λ_em)350 - 500 nm
Fluorescence Quantum Yield (Φ_F)0.05 - 0.5

Note: These are predicted ranges and are highly dependent on the specific derivative and solvent conditions. mdpi.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering profound insights into the intermolecular forces that govern crystal packing. For derivatives of 1,2-thiazole, X-ray diffraction studies reveal how substituent modifications influence the supramolecular assembly, which in turn dictates the material's bulk properties. While specific crystallographic data for this compound is not extensively available in public databases, analysis of closely related structures provides a comprehensive understanding of the molecular architecture typical for this class of compounds.

Detailed Research Findings

In a series of 3-substituted 4,5-dichloroisothiazole derivatives, the π-stacking between the 4,5-dichloroisothiazole rings was identified as a recurring motif in the solid state of most compounds studied. researchgate.net These interactions, along with less conventional forces like lone pair (LP)···π and halogen bonding contacts, play a crucial role in the molecular assembly. researchgate.net Another significant motif observed is the formation of centrosymmetric R2 2(12) structures where cyano groups concurrently form H-bonds and antiparallel CN···CN interactions. researchgate.net

The planarity of the thiazole ring system is a key feature influencing its packing. In the structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the pyrazole (B372694) and benzothiazole (B30560) ring systems are nearly coplanar, with an interplanar angle of just 3.31 (7)°. nih.gov This coplanarity facilitates short intramolecular contacts, such as an S1⋯O1 distance of 2.9797 (10) Å. nih.gov The three-dimensional packing in this crystal is further stabilized by four weak hydrogen bonds to the carbonyl oxygen atom. nih.gov

The nature of the substituents on the thiazole ring can significantly modulate the crystal packing. Studies on thiazolo[5,4-d]thiazole (B1587360) derivatives functionalized with alkyl appendages of varying lengths have demonstrated this effect. rsc.org Three of the studied crystals adopted a herringbone packing mode, while one exhibited a slipped-stack arrangement, proving that the choice of alkyl appendage directly influences the structural organization in these materials. rsc.org

Hydrogen bonding is another critical factor in the supramolecular architecture. In the crystal structure of a silver(I) complex with 1,3-thiazole-2-carboxylic acid, a strong O—H⋯O hydrogen bond between the carboxylate and the carboxylic acid of adjacent complexes creates a hydrogen-bonded tape structure. researchgate.net This primary structure is augmented by intermolecular C—H⋯O hydrogen-bonding interactions, demonstrating how directed interactions can build complex one-dimensional assemblies. researchgate.net

The table below presents representative crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystal Data for a Substituted Heterocyclic System

Parameter Value
Compound 4-Amino-5-indolyl-1,2,4-triazole-3-thione
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.23510(10)
b (Å) 26.0156(4)
c (Å) 12.4864(2)
β (°) 93.243(2)
Volume (ų) 2022.17(6)
Z 8
Calculated Density (mg/m³) 1.519

Data sourced from a study on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor. mdpi.com

The bond lengths within the heterocyclic core are also of fundamental interest. The table below provides selected bond lengths for a molecule containing a 3,5-dimethyl-1,2-oxazole ring, an isomer of the 3,5-dimethyl-1,2-thiazole core. These values are typical for such five-membered heterocyclic systems.

Table 2: Selected Bond Lengths in a Related Dimethylated Heterocycle

Bond Length (Å)
S(1)-O(3) 1.424(2)
S(1)-O(2) 1.427(2)
S(1)-N(12) 1.634(2)
S(1)-C(4') 1.749(3)
O(1')-C(5') 1.334(4)
N(2')-C(3') 1.304(4)
C(3')-C(6') 1.475(6)
C(5')-C(7') 1.480(5)

Data derived from the X-ray structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. researchgate.net

Reactivity and Mechanistic Studies of 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition reactions and a valuable handle for molecular construction.

Click Chemistry Reactions (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 4-ethynyl-3,5-dimethyl-1,2-thiazole (B6232613) makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. Given the versatility of this reaction, this compound could be readily conjugated with a variety of azide-containing molecules, including biomolecules, polymers, and other complex organic structures.

Table 1: Predicted Outcome of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition with this compound

Reactant 1Reactant 2CatalystPredicted Product
This compoundBenzyl AzideCu(I) source (e.g., CuSO₄/sodium ascorbate)1-(Benzyl)-4-(3,5-dimethyl-1,2-thiazol-4-yl)-1H-1,2,3-triazole
This compoundAzidoethaneCu(I) source (e.g., CuI)1-(Ethyl)-4-(3,5-dimethyl-1,2-thiazol-4-yl)-1H-1,2,3-triazole

Hydration, Halogenation, and Cycloaddition Reactions

The ethynyl group is also expected to undergo a range of other addition reactions characteristic of alkynes.

Hydration: In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of the terminal alkyne would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone, specifically 1-(3,5-dimethyl-1,2-thiazol-4-yl)ethan-1-one.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond would likely proceed via a cyclic halonium ion intermediate. The reaction can be controlled to yield either the trans-dihaloalkene or, with excess halogen, the tetrahaloalkane.

Cycloaddition Reactions: Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions. For instance, in a Diels-Alder reaction where the alkyne acts as a dienophile, it could react with a suitable diene to form a six-membered ring. The reactivity would be influenced by the electronic nature of the isothiazole (B42339) ring.

Reactivity of the Thiazole (B1198619) Ring

The 3,5-dimethyl-1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms and the electron-donating methyl groups. The ethynyl substituent at the C4 position will also modulate the ring's electronic properties.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The isothiazole ring is generally considered to be electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of two electron-donating methyl groups at positions 3 and 5 would increase the electron density of the ring, potentially facilitating electrophilic attack. The most likely position for substitution would be any available position on the ring, though steric hindrance from the adjacent methyl and ethynyl groups would be a significant factor.

Conversely, the electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For instance, if a halo-substituted analog were available, nucleophilic displacement of the halide would be a feasible transformation.

Ring-Opening and Rearrangement Mechanisms

Isothiazole rings can undergo ring-opening reactions under certain conditions. For example, treatment with strong bases can lead to cleavage of the N-S bond. The specific conditions and products for this compound would depend on the nature of the base and the reaction temperature. Rearrangement reactions of the isothiazole ring are also known, often promoted by heat or light, which can lead to the formation of other heterocyclic systems.

Photochemical Transformations

The photochemical behavior of isothiazoles can be complex, involving ring contraction, ring expansion, and fragmentation. Irradiation of isothiazoles can lead to the cleavage of the weak N-S bond, forming a diradical intermediate that can then undergo various transformations. The presence of the ethynyl group in this compound could provide additional pathways for photochemical reactions, potentially leading to novel and complex molecular architectures. For instance, intramolecular [2+2] cycloadditions between the ethynyl group and the thiazole double bond could be a possibility under photochemical conditions.

Table 2: Summary of Predicted Reactivity for this compound

Functional GroupReaction TypePredicted Outcome
Ethynyl GroupCuAACFormation of 1,4-disubstituted 1,2,3-triazoles
Ethynyl GroupHydrationFormation of a methyl ketone
Ethynyl GroupHalogenationAddition of halogens across the triple bond
Thiazole RingElectrophilic SubstitutionSubstitution at available ring positions (reactivity enhanced by methyl groups)
Thiazole RingNucleophilic SubstitutionFeasible with a suitable leaving group on the ring
Thiazole RingRing-OpeningPossible with strong bases
Thiazole RingPhotochemical ReactionPotential for complex rearrangements and cycloadditions

Influence of Methyl Substituents on Reactivity

The presence and position of methyl groups on the 1,2-thiazole (isothiazole) ring significantly modulate the reactivity of the heterocyclic core and its substituents. In the case of this compound, the two methyl groups at positions 3 and 5 play a crucial role in directing and influencing the outcomes of various chemical transformations. This influence stems from their electron-donating nature and steric effects.

The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the isothiazole ring, which can have opposing effects on different types of reactions. On one hand, it can activate the ring towards electrophilic attack. On the other hand, it can decrease the acidity of ring protons and influence the reactivity of appended functional groups like the 4-ethynyl moiety.

Studies on substituted thiazoles, which are isomeric to isothiazoles, have shown that methyl groups generally enhance the rate of electrophilic substitution. For instance, while thiazole itself is relatively resistant to nitration, methyl-substituted thiazoles undergo nitration more readily, with the position of substitution being directed by the existing substituents. clockss.org Although isothiazoles have a different arrangement of heteroatoms, similar activating effects from methyl groups can be anticipated. The electron-donating nature of the methyl groups at C3 and C5 in this compound would be expected to increase the electron density at the C4 position, potentially influencing the reactivity of the ethynyl group.

Conversely, in nucleophilic substitution reactions, electron-donating groups like methyl can have a deactivating effect by increasing the electron density on the ring, making it less susceptible to attack by nucleophiles. Research on the reaction of various methyl-substituted thiazoles with nucleophilic reagents like picrylchloride has demonstrated that the position of the methyl groups is critical in determining whether a reaction occurs. ias.ac.in For example, 2,5-dimethylthiazole (B1293674) reacts to give a substitution product, whereas 2,4-dimethylthiazole (B1360104) does not. ias.ac.in In the context of this compound, the methyl groups at C3 and C5 would likely disfavor direct nucleophilic attack on the isothiazole ring itself.

The influence of the methyl substituents also extends to the reactivity of the ethynyl group. The increased electron density at C4, due to the donating effect of the two methyl groups, could make the ethynyl group more susceptible to electrophilic addition reactions. The formation of a pyridinium (B92312) salt in the reaction of ethynylpyridine with hydrochloric acid has been shown to significantly enhance the electrophilicity of the ethynyl group, facilitating nucleophilic attack. researchgate.net While the isothiazole nitrogen is less basic than the pyridine (B92270) nitrogen, any protonation or Lewis acid coordination would be influenced by the electron-donating methyl groups.

Furthermore, the steric bulk of the methyl groups at positions 3 and 5 can influence the approach of reagents to the adjacent 4-ethynyl group. This steric hindrance can affect the rate and regioselectivity of reactions involving the triple bond.

Computational and Theoretical Investigations of 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. ajchem-a.com Such calculations are fundamental to understanding the intrinsic nature of a compound like 4-ethynyl-3,5-dimethyl-1,2-thiazole (B6232613). DFT studies on related thiazole (B1198619) derivatives have been used to determine electron density, which is crucial for understanding molecular interactions. nih.govplos.org

The Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For thiazole derivatives, studies have shown that the HOMO and LUMO orbitals are often dispersed throughout the entire molecule, a feature influenced by the presence of sulfur and nitrogen atoms with lone pair electrons. ajchem-a.com A detailed analysis of the HOMO and LUMO for this compound would pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. The ethynyl (B1212043) group, being an electron-withdrawing feature, would be expected to significantly influence the electronic distribution and orbital energies.

Hypothetical Data for HOMO-LUMO Analysis:

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating capability
LUMO Energy(Value in eV)Indicates electron-accepting capability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability

Note: Specific values for this compound are not available in the reviewed literature and would require dedicated DFT calculations.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic sites. Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential) that are susceptible to nucleophilic attack. For a molecule like this compound, an ESP map would likely highlight the nitrogen atom of the thiazole ring and the triple bond of the ethynyl group as regions of significant electronic interest.

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical simulations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra provide insights into the vibrational modes, chemical shifts, and electronic transitions of a molecule. For instance, the calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to functional groups within this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. nih.gov By simulating the movement of atoms and molecules, MD can reveal how a compound like this compound might interact with other molecules, such as solvents or biological macromolecules. nih.govplos.orgnih.gov These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, which is often more relevant to its practical applications. Studies on other thiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes. nih.govplos.orgnih.gov

In Silico Studies of Reaction Pathways and Transition States

Computational methods can be employed to map out potential reaction pathways for a molecule, identifying the transition states and calculating the activation energies associated with them. frontiersin.org For this compound, this could involve studying its participation in reactions such as cycloadditions, electrophilic additions to the ethynyl group, or metal-catalyzed cross-coupling reactions. Understanding the thermodynamics and kinetics of these potential transformations is crucial for synthetic chemists looking to utilize this compound as a building block.

Structure-Property Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These models can predict how changes in molecular structure will affect physical, chemical, or biological properties, thereby guiding the design of new molecules with desired characteristics. For thiazole-based compounds, such approaches have been used to guide the development of new therapeutic agents. dntb.gov.uanih.gov

Biological Activity Research: Mechanistic Insights and Structure Activity Relationships of 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole Analogs

Antimicrobial Research Pathways

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. brc.hu Analogs of 4-ethynyl-3,5-dimethyl-1,2-thiazole (B6232613) have been a focus of this research due to the broad-spectrum antimicrobial activity exhibited by the thiazole (B1198619) moiety. nih.gov

Investigation of Antibacterial Mechanisms of Action (e.g., DNA Gyrase Inhibition, Metabolic Pathway Interference)

A primary target for antibacterial drug development is DNA gyrase, an essential enzyme in bacteria responsible for maintaining DNA topology. brc.hunih.gov Its inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. nih.gov Thiazole-containing compounds have shown promise as DNA gyrase inhibitors. brc.hunih.gov Research into 4,5,6,7-tetrahydrobenzo[d]thiazole analogs, for instance, has led to the development of potent inhibitors of E. coli DNA gyrase. nih.gov These inhibitors are designed to interact with the ATP-binding site of the GyrB subunit, a strategy aimed at overcoming resistance to existing antibiotics like fluoroquinolones which target the GyrA subunit. brc.hunih.gov

Another key enzyme in bacterial metabolic pathways is dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and some amino acids. Some pyrazole (B372694) derivatives incorporating a thiazole-4-one moiety have demonstrated dual inhibition of both DNA gyrase and DHFR, suggesting a multi-pronged attack on bacterial survival. nih.gov

Interactive Table:

Compound TypeTarget Enzyme(s)Bacterial Strain(s)Key Findings
4,5,6,7-Tetrahydrobenzo[d]thiazole analogsDNA GyraseE. coli, S. aureusOptimized analogs show improved, nanomolar inhibition of DNA gyrase and topoisomerase IV. brc.hu
Pyrazole-thiazol-4-one derivativesDNA Gyrase, DHFRMDR pathogensDual inhibition observed, with some compounds showing bactericidal activity. nih.gov

Exploration of Antifungal Mechanistic Inhibition

The thiazole scaffold is also a component of compounds investigated for their antifungal properties. nih.gov Research has demonstrated that certain pyrazole derivatives containing a thiazolin-4-one ring exhibit significant activity against various fungal pathogens. nih.gov For example, specific derivatives have shown promising inhibition zones against fungal strains, indicating their potential as antifungal agents. nih.gov The exact mechanisms of antifungal action for many thiazole analogs are still under investigation, but their ability to disrupt essential fungal processes is a key area of research. nih.gov

Antiprotozoal Activity Research

While research into the antiprotozoal activity of this compound itself is not extensively documented in the provided results, the broader class of thiazole derivatives has been recognized for its potential against various protozoa. nih.gov This suggests that analogs of this compound could be promising candidates for future antiprotozoal drug discovery efforts.

Anticancer Research Strategies

The thiazole ring is a key pharmacophore in a number of anticancer agents, highlighting its importance in oncology research. nih.govnih.gov Investigations into this compound analogs are focused on their potential to inhibit key enzymes and interact with specific protein targets involved in cancer progression.

Enzyme Inhibition Studies (e.g., BRAF, EGFR TK, DHFR)

Several kinases play crucial roles in cancer cell signaling and proliferation, making them attractive targets for therapeutic intervention. nih.gov Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene (BRAF) are two such kinases. nih.gov The development of dual inhibitors that can target both EGFR and BRAF is a promising strategy to enhance efficacy and overcome drug resistance. nih.gov Thiazole and 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated as dual inhibitors of EGFR and BRAF V600E. nih.govnih.gov Some of these compounds have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.gov

Dihydrofolate reductase (DHFR), a target in antimicrobial research, is also relevant in anticancer therapy. nih.gov The inhibition of DHFR can disrupt the synthesis of DNA, purines, and amino acids, thereby impeding the growth of rapidly dividing cancer cells.

Interactive Table:

Compound ClassTarget Enzyme(s)Cancer Cell Line(s)Key Findings
Thiazole and 4-thiazolidinone derivativesEGFR, BRAF V600EVarious human cancer cell linesDual inhibition achieved, with some derivatives showing potent antiproliferative activity. nih.govnih.gov
Pyridine (B92270) and thiazole derivativesEGFR TKHuman colon carcinoma (HTC-116), Hepatocellular carcinoma (HepG-2)A 1,3,4-thiadiazole (B1197879) derivative showed better performance than the reference drug. mdpi.com
Pyrazole-thiazol-4-one derivativesDHFRNot specified in this contextInhibition of DHFR is a known anticancer strategy. nih.gov

Protein-Ligand Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that plays a vital role in modern drug discovery. nih.govresearchgate.net It is used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govsemanticscholar.org This information is invaluable for understanding structure-activity relationships and for designing more potent and selective inhibitors.

In the context of this compound analogs, molecular docking studies have been employed to investigate their interactions with various protein targets, including:

DNA Gyrase: To understand how thiazole derivatives bind to the ATP-binding site of the GyrB subunit. brc.hunih.gov

EGFR and BRAF: To elucidate the binding modes of dual inhibitors and guide the optimization of their structures for improved affinity and selectivity. nih.govnih.gov

Tubulin: To explore the potential of thiazole derivatives as tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs. nih.gov

Other Cancer-Related Proteins: Docking studies have also been used to investigate the binding of thiazole derivatives to other key proteins involved in cancer, such as aromatase, cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.net

The insights gained from these molecular modeling studies are instrumental in the rational design of new this compound analogs with enhanced biological activity.

Cellular Pathway Modulation Studies

While direct studies on the cellular pathway modulation of this compound are not extensively documented, research on analogous thiazole derivatives provides significant insights into potential mechanisms. Thiazole-containing compounds have been identified as modulators of various cellular signaling pathways, which are crucial for their therapeutic effects.

One key area of investigation for thiazole derivatives is their role as enzyme inhibitors. For instance, certain thiazole derivatives have been shown to target enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in angiogenesis, a critical process in tumor growth. nih.gov The inhibition of such kinases by thiazole analogs suggests a potential mechanism for anticancer activity. nih.gov Another studied mechanism is the antagonism of G-protein coupled receptors, such as the prostaglandin (B15479496) E receptor 1 (EP1), which is involved in inflammation and pain signaling. nih.gov

The general mechanism often involves the thiazole ring acting as a central scaffold, with various substituents interacting with specific pockets within the target protein's active site. The electronic properties and spatial arrangement of these substituents are critical for effective binding and modulation of the protein's function.

Table 1: Potential Cellular Targets of Thiazole Analogs and Their Functions

Cellular TargetFunctionPotential Therapeutic Area
VEGFR-2Angiogenesis, cell proliferationCancer
EP1 ReceptorInflammation, pain signalingInflammatory diseases, pain
Cyclin-dependent kinases (CDKs)Cell cycle regulationCancer
Mitogen-activated protein kinase (MAPK)Cell proliferation, apoptosisCancer, inflammatory diseases

This table presents potential cellular targets based on studies of various thiazole derivatives, not specifically this compound.

Anti-inflammatory and Analgesic Activity Exploration

A significant body of research has focused on the anti-inflammatory and analgesic properties of thiazole derivatives. nih.govresearchgate.netwjpmr.com These compounds are thought to exert their effects through the inhibition of inflammatory mediators. The carrageenan-induced rat paw edema model is a common in vivo assay used to evaluate the anti-inflammatory potential of these compounds. wjpmr.com

Studies on various substituted thiazoles have demonstrated their ability to reduce edema and inflammation, in some cases comparable to standard drugs like indomethacin (B1671933) and diclofenac. researchgate.netdntb.gov.ua The analgesic effects are often evaluated using methods such as the hot plate test or writhing test, which measure the response to thermal and chemical pain stimuli, respectively. nih.gov The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, or the modulation of other inflammatory pathways. wjpmr.com

Antiviral Activity Investigations and Mechanistic Hypotheses

The thiazole nucleus is a constituent of several compounds with demonstrated antiviral activity. nih.govnih.gov Research has explored the efficacy of thiazole derivatives against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and various herpes viruses. nih.govresearchgate.netresearchgate.net

The proposed mechanisms for the antiviral action of thiazole derivatives are diverse. One hypothesis is the inhibition of viral enzymes that are essential for replication, such as reverse transcriptase or protease in the case of HIV. semanticscholar.org Another potential mechanism is the interference with viral entry into host cells or the disruption of viral assembly and release. For instance, some bis-thiazole derivatives have been investigated for their ability to inhibit HCV replication. researchgate.net The broad-spectrum antiviral potential of some thiazole-containing compounds suggests that they may target host factors that are utilized by multiple viruses for their replication. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of this compound analogs is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the thiazole ring affect the compound's potency and selectivity towards a specific biological target. nih.govnih.gov

SAR studies on various thiazole derivatives have revealed key insights into the impact of substituents. nih.gov For this compound, the ethynyl (B1212043) group at position 4 and the two methyl groups at positions 3 and 5 are the defining features.

The ethynyl group is a small, rigid, and electron-withdrawing moiety. Its presence can influence the electronic distribution within the thiazole ring and provide a potential point of interaction with the biological target through hydrogen bonding or other non-covalent interactions. The rigidity of the ethynyl group can also help to lock the molecule into a specific conformation that is favorable for binding.

General SAR principles derived from studies of other thiazole derivatives suggest that:

The nature and size of the substituent at position 2 of the thiazole ring are often critical for activity. nih.gov

Substitution on the phenyl ring, when present as a substituent on the thiazole core, can significantly modulate activity. The position and electronic nature (electron-donating or electron-withdrawing) of the substituents on the phenyl ring are important factors. nih.gov

The presence of specific functional groups, such as amides or hydrazones, linked to the thiazole ring, can enhance biological activity. rsc.org

Table 2: General Substituent Effects on the Biological Activity of Thiazole Derivatives

Position on Thiazole RingType of SubstituentGeneral Effect on Activity
2Aromatic or heterocyclic ringsOften crucial for potency and selectivity. nih.gov
4Small, rigid groups (e.g., ethynyl)Can enhance binding through specific interactions.
5Alkyl or aryl groupsCan influence hydrophobic interactions and overall conformation.
-Appended functional groups (e.g., amides)Can introduce additional hydrogen bonding sites and improve activity. rsc.org

This table summarizes general trends observed in SAR studies of various thiazole derivatives.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For this compound analogs, a pharmacophore model would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for a this compound analog might include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrogen bond donor or a region for specific interaction corresponding to the ethynyl group.

Hydrophobic features representing the methyl groups.

Once a pharmacophore model is established, it can be used for lead optimization. This process involves designing and synthesizing new analogs with modified structures to improve their potency, selectivity, and pharmacokinetic properties. For example, the ethynyl group could be replaced with other small, rigid groups to probe for optimal interactions. The methyl groups could be replaced with other alkyl or aryl groups to explore the hydrophobic pocket of the target. This iterative process of design, synthesis, and biological testing is fundamental to the development of new therapeutic agents. nih.gov

Applications in Advanced Materials Science for 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole

Integration into π-Conjugated Systems for Organic Electronics

The core structure of 4-Ethynyl-3,5-dimethyl-1,2-thiazole (B6232613) makes it an excellent candidate for incorporation into π-conjugated systems, which are the backbone of organic electronic devices. The thiazole (B1198619) ring itself is an aromatic heterocycle known to participate in π-stacking interactions, facilitating charge transport. The ethynyl (B1212043) group (a carbon-carbon triple bond) is a key building block in molecular electronics, often used to extend conjugation and create rigid, linear molecular wires.

The combination of the thiazole and ethynyl moieties in a single molecule offers several advantages. The nitrogen and sulfur atoms in the thiazole ring can be fine-tuned through chemical modification to modulate the electronic properties of the resulting material. For instance, the electron-donating or -withdrawing nature of substituents on the thiazole ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing organic semiconductors.

Table 1: Potential Electronic Properties of this compound Based on its Structural Components

FeaturePotential Contribution to Organic Electronics
Thiazole RingElectron-rich aromatic system, facilitates π-stacking and charge transport.
Ethynyl GroupExtends π-conjugation, provides rigidity and linearity to molecular structures.
Methyl GroupsCan influence solubility and solid-state packing.
Overall StructurePotential as a building block for organic semiconductors with tunable electronic properties.

Role in Fluorescent Probes and Sensors

Thiazole derivatives are well-documented for their fluorescent properties, and the inclusion of an ethynyl group is expected to enhance these characteristics. The extended π-conjugation provided by the ethynyl group can lead to a red-shift in the absorption and emission spectra, potentially pushing the fluorescence into the visible or even near-infrared region, which is highly desirable for biological imaging and sensing applications.

The reactivity of the ethynyl group also opens up possibilities for the development of "turn-on" or "turn-off" fluorescent sensors. For example, the ethynyl group can undergo specific chemical reactions, such as click chemistry, in the presence of a target analyte. This reaction can alter the electronic structure of the molecule, leading to a significant change in its fluorescence intensity or wavelength. This principle can be harnessed to design highly selective and sensitive probes for various ions, molecules, or biological species.

Table 2: Predicted Spectroscopic Properties and Sensing Potential

PropertyPredicted CharacteristicRationale
Absorption Maximum (λmax)Expected in the UV-Visible regionExtended π-conjugation from thiazole and ethynyl groups.
Emission Maximum (λem)Potential for visible fluorescenceThiazole is a known fluorophore; ethynyl group can enhance emission.
Quantum YieldPotentially highRigid structure can minimize non-radiative decay pathways.
Sensing Mechanism"Turn-on" or "turn-off" fluorescenceChemical reactions at the ethynyl group can modulate fluorescence.

Applications in Polymer and Supramolecular Chemistry

The ethynyl group of this compound is a versatile functional handle for polymerization reactions. It can readily participate in various polymerization techniques, such as Sonogashira coupling or Glaser coupling, to form novel conjugated polymers. These polymers would incorporate the desirable electronic and photophysical properties of the thiazole-ethynyl monomer into a macromolecular architecture. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the realm of supramolecular chemistry, the directional nature of the thiazole ring's heteroatoms and the linear ethynyl group can be exploited to construct well-defined self-assembled structures. Hydrogen bonding, metal coordination, and π-π stacking interactions involving the thiazole moiety can be used to guide the formation of complex architectures like molecular squares, cages, or one-dimensional tapes. The ethynyl group can further participate in intermolecular interactions or be used as a reactive site for post-assembly modification.

Table 3: Potential Polymer and Supramolecular Architectures

Application AreaPotential StructureKey Interactions
Polymer ChemistryLinear conjugated polymersCovalent bonds formed via polymerization of the ethynyl group.
Supramolecular ChemistrySelf-assembled monolayers, molecular squares, 1D tapesHydrogen bonding, π-π stacking, metal coordination involving the thiazole ring.

Future Research Directions and Emerging Paradigms for 4 Ethynyl 3,5 Dimethyl 1,2 Thiazole

Advanced Synthetic Strategies and Flow Chemistry Approaches

The synthesis of thiazole (B1198619) derivatives has traditionally been accomplished through established methods like the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. chemicalbook.com While effective, these batch processes can present challenges in terms of scalability, safety, and precise control over reaction conditions. Future research will likely pivot towards more advanced and efficient synthetic methodologies.

Flow chemistry, or continuous flow processing, is an emerging paradigm in chemical synthesis that offers significant advantages over traditional batch methods. nih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry enables superior control over parameters such as temperature, pressure, and reaction time. youtube.com This approach can lead to higher yields, improved safety, particularly when handling hazardous reagents, and streamlined scalability. nih.gov For a compound like 4-ethynyl-3,5-dimethyl-1,2-thiazole (B6232613), a multi-step flow synthesis could be envisioned. This would involve the continuous formation of a thiazole precursor, followed by an in-line functionalization step, such as the introduction of the ethynyl (B1212043) group, thereby minimizing manual handling and purification of intermediates.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound

ParameterTraditional Batch SynthesisProposed Flow Chemistry Approach
Process ControlLimited control over temperature gradients and mixing.Precise, real-time control over temperature, pressure, and residence time. youtube.com
SafetyPotential hazards with exothermic reactions and handling of unstable intermediates at a large scale.Enhanced safety due to small reaction volumes and in-line quenching of hazardous materials. nih.gov
ScalabilityChallenging to scale up; often requires re-optimization of conditions.Easily scalable by extending operational time ("scaling out").
EfficiencyMay involve multiple isolation and purification steps, leading to lower overall yield.Potential for telescoping multiple reaction steps, reducing waste and improving overall efficiency.

Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools in modern organic synthesis. nih.govnih.gov They offer high atom and step economy, reduce waste, and allow for the rapid generation of molecular complexity. nih.gov MCRs are particularly valuable in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse collections of molecules to explore new chemical space, often for drug discovery. nih.govfrontiersin.org

The this compound scaffold is an ideal candidate for exploration using MCRs and DOS. Instead of building the molecule and then modifying it, future strategies could involve MCRs that directly assemble complex thiazole derivatives. For instance, a one-pot reaction combining a thioamide, a functionalized α-haloketone, and other components could rapidly generate a library of analogues. The ethynyl group itself serves as a powerful handle for post-MCR diversification, allowing for subsequent modifications via reactions like the Sonogashira coupling or azide-alkyne cycloadditions ("click chemistry").

Table 2: Potential MCR Strategies for Structural Diversification

MCR TypePotential ComponentsResulting Diversity
Hantzsch-type MCRThioamide derivatives, α-halo carbonyl compounds, aldehyde/amine derivatives.Variation in substituents at the C2, C4, and C5 positions of the thiazole ring.
Isocyanide-based MCR (e.g., Ugi/Passerini)A thiazole-containing aldehyde or amine, isocyanide, carboxylic acid.Generation of complex peptide-like scaffolds incorporating the thiazole motif. nih.gov
Post-MCR DiversificationMCR-generated ethynyl-thiazole core, various azides, aryl halides.Attachment of diverse functional groups (e.g., triazoles, aryl groups) via the ethynyl handle.

Rational Design of Targeted Biological Probes

The thiazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous clinically approved drugs and bioactive compounds. nih.govnih.govnih.gov The rational design of small molecule probes is a cornerstone of chemical biology, enabling the visualization and interrogation of biological processes. rsc.org Future research on this compound will undoubtedly focus on its potential as a core structure for targeted biological probes.

The key to this potential lies in the ethynyl group. This functional group is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a complex biological environment without interfering with native processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows the ethynyl group to be efficiently and specifically linked to a molecule containing an azide (B81097) group. This enables a modular approach to probe design: the thiazole core can be optimized for binding to a specific biological target (e.g., an enzyme or receptor), while the ethynyl group serves as an attachment point for a reporter tag (like a fluorophore for imaging) or a modulator molecule.

Table 3: Modular Design of a Hypothetical Biological Probe

Probe ComponentFunctionExample from this compound
Recognition ElementBinds to the biological target of interest.The 3,5-dimethyl-1,2-thiazole core, potentially further functionalized for target specificity.
LinkerConnects the recognition element to the reporter tag.The ethynyl group, which forms a stable triazole linker after a click reaction.
Reporter TagEnables detection and visualization.An azide-functionalized fluorophore (e.g., fluorescein (B123965) azide) or affinity tag (e.g., biotin (B1667282) azide).

Exploration of Novel Material Properties

Heterocyclic compounds are increasingly being explored for applications in materials science, particularly in the field of organic electronics. Polymers containing thiazole units have been shown to possess interesting optical and thermal properties, such as high refractive indices and good thermal stability. researchgate.net The this compound molecule is a particularly attractive monomer for the synthesis of novel polymers and materials.

The terminal alkyne (ethynyl group) is a highly versatile functional group for polymerization. It can be used to create conjugated polymers, where alternating single and multiple bonds result in delocalized π-electron systems. These materials often exhibit unique electronic and photophysical properties, making them suitable for applications such as:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport layers.

Organic Field-Effect Transistors (OFETs): As semiconductor materials.

Advanced Coatings: Leveraging the thermal stability and refractive properties of the thiazole core. researchgate.net

Future research will involve the controlled polymerization of this compound and its derivatives to create new classes of poly(thiazole-acetylene)s. The properties of these materials could be finely tuned by modifying the substituents on the thiazole ring.

Table 4: Potential Material Applications

Material TypeSynthetic ApproachPotential Application AreaKey Property
Conjugated PolymersTransition-metal-catalyzed polymerization of the ethynyl group.Organic electronics (OFETs, OLEDs)Semiconductivity, luminescence.
Cross-linked NetworksThermal or photochemical cross-linking via the ethynyl group.Thermosetting resins, high-performance composites.High thermal stability, mechanical strength.
Functionalized SurfacesGrafting onto surfaces via "click" reactions with azide-modified substrates.Specialty coatings, sensor surfaces.Tunable refractive index, surface energy.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes far more efficiently than human researchers. joac.info For thiazole-based chemistry, ML models are already being used to predict the biological activity of new derivatives and to optimize reaction conditions. nih.govnih.govresearchgate.net

For a specific molecule like this compound, AI and ML offer several exciting future research avenues:

De Novo Design: ML models can be trained on existing chemical and biological data to generate novel thiazole derivatives with a high probability of possessing desired properties, such as specific enzyme inhibition or material characteristics.

Reaction Optimization: AI algorithms can predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of the target molecule and its analogues, accelerating development and reducing waste. nih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and material properties of virtual libraries of derivatives before they are synthesized, prioritizing the most promising candidates for experimental work. eurekaselect.com

Table 5: Applications of AI/ML in this compound Research

AI/ML ApplicationObjectiveExpected Outcome
Retrosynthetic AnalysisPredict novel and efficient synthetic routes.Discovery of non-intuitive, high-yield synthetic pathways.
Predictive Modeling (QSAR/QSPR)Forecast biological activity or material properties of new derivatives. nih.govRational prioritization of synthetic targets, reducing experimental costs.
Reaction Condition OptimizationIdentify optimal parameters for batch and flow syntheses. nih.govIncreased reaction yields, reduced by-product formation, and enhanced efficiency.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynyl-3,5-dimethyl-1,2-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from protocols used for analogous heterocycles. For example, thiazole derivatives are often synthesized via cyclization reactions using thioureas or thioamides as precursors. A reflux setup with polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization in water-ethanol mixtures, is a common strategy to improve yield . Key variables to optimize include:

  • Reaction time : Extended reflux periods (e.g., 18 hours) enhance cyclization efficiency .
  • Purification : Ice-water quenching and recrystallization improve purity, as seen in triazole syntheses (65% yield achieved via this method) .
  • Catalysts : Consider using mild bases (e.g., NaOH) to deprotonate intermediates, as demonstrated in thiadiazole syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR can confirm substituent positions and ethynyl group integration. For example, methyl protons in 3,5-dimethyl analogs resonate at δ 2.1–2.5 ppm, while ethynyl protons appear as a singlet near δ 3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks (e.g., [M+H]+) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for C≡C (ethynyl) at ~2100 cm⁻¹ and C-S (thiazole) at ~650 cm⁻¹ are diagnostic .

Q. How can the purity and stability of this compound be assessed under various storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines thermal stability; similar compounds (e.g., oxazole derivatives) show decomposition temperatures >150°C .
  • HPLC/Purity Assays : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the ethynyl group, as observed in triazole derivatives .

Advanced Research Questions

Q. How does the electronic structure of the ethynyl group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The ethynyl group acts as a dienophile in [2+2] or [3+2] cycloadditions. Computational studies (DFT or molecular orbital analysis) can predict regioselectivity. For example:

  • HOMO-LUMO Analysis : The ethynyl LUMO energy (~ -1.5 eV) facilitates electron-deficient partner interactions .
  • Experimental Validation : React with azides (Click Chemistry) under Cu(I) catalysis to form triazoles, monitoring progress via TLC and isolating products via column chromatography .

Q. What computational methods can predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Triazole analogs show binding energies < –8 kcal/mol .
  • MD Simulations : Simulate ligand-protein stability over 100 ns; RMSD values < 2 Å indicate stable binding .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial activity data from similar compounds .

Q. How can contradictory data on the biological activity of thiazole derivatives be resolved?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50 values across multiple assays (e.g., MIC for antimicrobial activity vs. cytotoxicity in mammalian cells) .
  • Structural Analog Comparison : Compare with 3,5-dimethyl-1,2-oxazole derivatives, which show varying activities depending on substituent polarity .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., 1,2,4-triazoles) to identify trends in bioactivity .

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